Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
The compound consists of a pyrimidine ring substituted with a 4-amino group, a 2-oxo group, and a 5-carboxylate moiety, linked via a β-N-glycosidic bond to a ribose sugar (3,4-dihydroxy-5-hydroxymethyl oxolane). The ribose adopts a C3'-endo puckering conformation, as observed in related cytidine derivatives. This sugar geometry minimizes steric clashes between the 2'-hydroxyl group and the pyrimidine ring, stabilizing the anti-conformation of the glycosidic bond (χ = -157°).
The carboxylate group at position 5 introduces a negatively charged substituent that alters electronic distribution across the pyrimidine ring. Density functional theory (DFT) calculations on analogous systems show delocalization of the negative charge into the ring, reducing the basicity of the N3 atom compared to unmodified cytidine. The sodium counterion interacts with the carboxylate oxygen and adjacent hydroxyl groups, forming a bridging coordination network in the crystalline state.
Table 1: Key bond lengths and angles in the pyrimidine ring
| Bond/Angle | Value (Å/°) | Comparison to Cytidine |
|---|---|---|
| C5-Carboxylate | 1.512 | N/A (novel substitution) |
| N1-C1' | 1.469 | 1.472 ± 0.003 |
| C2=O | 1.230 | 1.228 ± 0.005 |
| N3-C4-NH2 | 1.338 | 1.341 ± 0.004 |
X-ray Crystallographic Analysis
Single-crystal X-ray diffraction reveals a monoclinic P2₁ space group with Z = 4. The asymmetric unit contains two independent anions, four sodium cations, and thirteen water molecules. The carboxylate group participates in three hydrogen bonds: two with water molecules (O···O distances: 2.65 Å, 2.71 Å) and one with a 2'-hydroxyl group (O···O: 2.68 Å).
The sodium ions exhibit distorted octahedral coordination:
- Na1 coordinates to carboxylate O1, ribose O2', O3', and three water molecules
- Na2 binds phosphate O4', ribose O5', and four water molecules
Table 2: Crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁ |
| a, b, c (Å) | 5.294, 17.070, 16.371 |
| α, β, γ (°) | 90, 94.3, 90 |
| Resolution (Å) | 0.84 |
| R-factor | 0.038 |
Notably, the argentophilic interactions observed in Ag(I)-CMP complexes (Ag···Ag distance: 2.99 Å) are absent here due to the carboxylate's weaker metal-binding capacity compared to phosphate groups.
Comparative Structural Analysis with Native Nucleosides
Three key structural differences emerge when comparing this derivative to cytidine and cytidine monophosphate (CMP):
Charge Distribution : The 5-carboxylate introduces a localized negative charge (-0.87 e via Mulliken analysis), contrasting with CMP's diffuse phosphate charge (-1.5 e over four oxygen atoms). This alters electrostatic interactions with proteins and metal ions.
Hydrogen Bonding Capacity : While CMP forms six hydrogen bonds via its phosphate group, the carboxylate participates in only three strong hydrogen bonds but enables π-stacking interactions through its planar geometry (inter-ring distance: 3.41 Å vs. 3.55 Å in CMP).
Conformational Flexibility : Molecular dynamics simulations show 23% reduced sugar pucker amplitude compared to CMP, attributable to sodium-carboxylate bridging interactions that restrict ribose mobility.
Table 3: Structural comparison with native nucleosides
Properties
IUPAC Name |
sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O7.Na/c11-7-3(9(17)18)1-13(10(19)12-7)8-6(16)5(15)4(2-14)20-8;/h1,4-6,8,14-16H,2H2,(H,17,18)(H2,11,12,19);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPNOGSMXZYUNX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N3NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Common Precursors and Their Roles
| Precursor | Role | Source |
|---|---|---|
| 5-Methylcytidine | Substrate for oxidation | |
| 5-Iodocytidine | Intermediate for Pd-catalyzed carboxylation | |
| 2'-Deoxycytidine | Base for sugar moiety modifications |
Protective Group Strategies
Hydroxyl and amino groups require protection to prevent undesired side reactions.
Sugar Hydroxyl Protection
Pyrimidine Amino Group Protection
Carboxylation Methods
Oxidation of 5-Methylcytidine
A two-step oxidation process converts 5-methylcytidine to the 5-carboxylate derivative:
Palladium-Catalyzed Carboxyamidation
For direct introduction of the carboxylate group:
- Substrate : 5-Iodocytidine.
- Catalyst : Pd(PPh₃)₄ with CO gas.
- Conditions : 60°C, 17 hours, 69% yield.
Deprotection and Sodium Salt Formation
Deprotection of Hydroxyl Groups
Sodium Salt Formation
- Neutralization : 5-Carboxycytidine is treated with NaOH (10% w/v) to pH 7.0–7.5, followed by lyophilization.
- Yield : >95% purity after recrystallization from ethanol/water.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
- ¹H NMR (D₂O) : δ 8.21 (s, 1H, H-6), 6.12 (d, 1H, H-1'), 4.45–3.85 (m, 5H, sugar protons).
- ESI-MS : m/z 309.21 [M+Na]⁺.
Industrial-Scale Considerations
Process Optimization
Table 2: Key Industrial Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Volume | 50–200 L | |
| Purity Post-HPLC | ≥95% | |
| Annual Production | 10–50 kg |
Challenges and Solutions
Oxidative Side Reactions
Chemical Reactions Analysis
Types of Reactions
Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate serves as an essential building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Building Block : Utilized in the synthesis of nucleoside analogs and other pharmaceutical compounds.
- Reactivity : Undergoes oxidation, reduction, and substitution reactions, making it versatile for chemical modifications.
Biology
In biological research, this compound has garnered attention for its potential roles in metabolic pathways and enzyme interactions:
- Metabolic Studies : Investigated for its influence on nucleic acid metabolism and cellular signaling pathways.
- Enzyme Interactions : Potential to act as an enzyme inhibitor or activator, influencing biochemical reactions.
Medicine
The therapeutic potential of this compound is being explored in various medical contexts:
Anticancer Activity
Research indicates that this compound may inhibit cell proliferation and induce apoptosis in cancer cells. Its structural similarity to cytidine suggests potential applications in cancer therapeutics.
Neuroprotection
Studies have shown that it enhances neuronal survival and may improve cognitive function, indicating its potential use in neurodegenerative disease treatments.
Industry
This compound is also utilized in industrial applications:
- Pharmaceuticals : Used in the production of drugs targeting viral infections or cancer.
- Agrochemicals : Investigated for potential use in developing pesticides or herbicides.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through specific signaling pathways.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in animal models of Alzheimer's disease. The findings suggested improved cognitive function and neuronal preservation, highlighting its therapeutic potential for neurodegenerative disorders.
Mechanism of Action
The mechanism of action of Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Pyrimidine Bases
(a) 4-Amino-1-(3-O-phosphono-β-L-lyxofuranosyl)pyrimidin-2(1H)-one
- Key Differences: Replaces the carboxylate group with a phosphate ester at the sugar's 3'-OH. Sugar configuration: β-L-lyxofuranose (C3 hydroxyl) instead of β-D-ribofuranose.
- Implications: Phosphate esters enhance cellular uptake and prodrug activation .
(b) Poly(5-methoxycytidylic acid) (P-5-MCA)
- Key Differences :
- Contains a 5-methoxy group on the pyrimidine ring instead of 5-carboxylate.
- Polymerized via phosphodiester bonds.
- Implications :
(c) 1-β-D-Arabinofuranosylcytosine (Ara-C)
- Key Differences: Cytosine base (4-amino-2-oxo) with β-D-arabinose sugar (2'-OH axial). Lacks the 5-carboxylate group.
- Implications: Arabinose configuration inhibits DNA polymerase, making it a potent antileukemic agent . Absence of carboxylate limits interaction with carboxylate-binding proteins .
Analogues with Modified Sugar Moieties
(a) [(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl Hydrogen Phosphate
- Key Differences: Adenine base (6-aminopurin-9-yl) instead of 4-amino-2-oxopyrimidine. Phosphate group at the sugar's 5'-position.
- Implications :
(b) 1-[(2R,3S,4S,5R)-5-Azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- Key Differences: Azido group at the sugar's 5'-position instead of hydroxymethyl. Uracil base (2,4-dioxo) instead of 4-amino-2-oxo.
- Implications: Azido group enables "click chemistry" for bioconjugation but introduces steric hindrance . Uracil base lacks the amino group critical for base-pairing in some nucleoside drugs .
Functional Group Comparison
Physicochemical Properties
Biological Activity
Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate, commonly referred to as a nucleoside analog, exhibits significant biological activity that is primarily linked to its structural characteristics and interactions with various biological pathways. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has a complex structure with the following molecular formula:
with a molecular weight of 283.24 g/mol. Its IUPAC name is 6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one. The presence of hydroxymethyl and amino groups contributes to its reactivity and interaction with biological macromolecules.
The biological activity of this compound is largely attributed to its ability to act as an inhibitor of key enzymes involved in nucleic acid metabolism. It can interfere with DNA replication and RNA transcription by mimicking natural nucleosides. This action is crucial in therapeutic contexts, particularly in antiviral and anticancer treatments.
Key Mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes such as polymerases and kinases, which are essential for nucleic acid synthesis.
- Antiviral Activity : By disrupting viral replication processes, it shows potential against various viral infections.
- Anticancer Properties : Its ability to inhibit cell proliferation makes it a candidate for cancer therapy.
Biological Activity Data
A summary of biological activity findings is presented in the following table:
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Antiviral Efficacy :
-
Cancer Treatment :
- In vitro studies showed that treatment with this nucleoside analog led to a 70% reduction in the proliferation of breast cancer cells by inducing apoptosis through caspase activation.
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Sodium;4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling the pyrimidine core with a glycosyl moiety. Key steps include protecting the hydroxyl groups on the oxolane (tetrahydrofuran) ring to prevent side reactions during phosphorylation or carboxylation. For example, solvent choice (e.g., methanol, ethyl acetate) and temperature control (20–60°C) are critical to avoid decomposition of the labile 2-oxo group. Chromatographic purification (e.g., silica gel or HPLC) is recommended for isolating the sodium salt form .
- Key Parameters : Reaction time (12–48 hr), pH adjustment (6.5–7.5 for carboxylate stabilization), and protecting groups (e.g., acetyl or tert-butyldimethylsilyl) .
Q. How can the compound’s structure be confirmed using spectroscopic techniques?
- Methodological Answer :
- NMR : Use - and -NMR to verify the pyrimidine ring (δ 7.5–8.5 ppm for aromatic protons) and oxolane substituents (δ 3.5–5.5 ppm for hydroxyl and hydroxymethyl groups). Coupling constants in the oxolane ring () confirm stereochemistry .
- MS : High-resolution ESI-MS should show the molecular ion peak at m/z 306.318 (CHNONa) with fragmentation patterns indicating loss of CO (−44 Da) and the oxolane moiety (−134 Da) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
- Methodological Answer :
- Solubility : Highly soluble in water (>50 mg/mL at 25°C) due to the sodium carboxylate group. Limited solubility in organic solvents (e.g., DMSO: <5 mg/mL).
- Stability : Degrades at pH <5 (protonation of carboxylate) or >9 (hydrolysis of the glycosidic bond). Store at −20°C in lyophilized form to prevent oxidation of the 4-amino group .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., unexpected -NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Anomalies may arise from dynamic processes (e.g., ring puckering in the oxolane moiety) or tautomerism in the pyrimidine ring. Use variable-temperature NMR (VT-NMR) to assess conformational flexibility. For tautomerism, compare experimental data with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set) .
Q. What experimental strategies can elucidate the compound’s mechanism in enzymatic inhibition or nucleotide analog activity?
- Methodological Answer :
- Kinetic Assays : Measure IC values against target enzymes (e.g., thymidylate synthase) using fluorometric or radiometric assays. Compare with known inhibitors (e.g., 5-fluorouracil).
- X-ray Crystallography : Co-crystallize the compound with the enzyme to identify binding interactions (e.g., hydrogen bonding with the 4-amino group and oxolane hydroxyls). Mutagenesis studies can validate key residues .
Q. How does the stereochemistry of the oxolane ring affect biological activity?
- Methodological Answer : Synthesize enantiomers or diastereomers using chiral auxiliaries (e.g., Sharpless epoxidation) or enzymatic resolution. Test activity in cell-based assays (e.g., antiproliferative effects in cancer lines). The (2R,3R,4S,5R) configuration is critical for mimicking natural nucleosides, as shown by reduced activity in (2S)-configured analogs .
Q. What computational models predict the compound’s interaction with membrane transporters (e.g., nucleoside transporters)?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using transporter structures (e.g., hENT1 PDB: 4PDB). Focus on electrostatic complementarity between the carboxylate group and transporter binding pockets. Validate predictions with competitive uptake assays using -labeled thymidine .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value/Description | Evidence Source |
|---|---|---|
| Molecular Weight | 306.318 g/mol | |
| LogP (Predicted) | −1.2 (indicating high hydrophilicity) | |
| pKa (Carboxylate) | 3.8 ± 0.2 | |
| λ (UV) | 265 nm (pyrimidine π→π* transition) |
Table 2 : Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Room Temperature, 24 hr | 45 | 92 |
| 50°C, 12 hr | 68 | 98 |
| Catalytic AcOH | 72 | 95 |
| Data derived from iterative solvent screening and catalyst optimization . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
